![molecular formula C30H41NO4 B15294166 [5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Formation of the core structure: This step involves constructing the morphinan skeleton through a series of cyclization reactions.
Functional group modifications: Introduction of the cyclopropylmethyl, dimethylethyl, and methoxy groups is achieved through selective alkylation and methylation reactions.
Epoxidation and hydroxylation: The epoxy and hydroxyl groups are introduced using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, toluene.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Diols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morphine: Shares the morphinan skeleton but lacks the complex substituents.
Codeine: Similar structure with methoxy groups but different functional groups.
Naloxone: Contains the morphinan core but with different substituents.
Uniqueness
[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in other morphinan derivatives.
Properties
Molecular Formula |
C30H41NO4 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[(1R,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C30H41NO4/c1-26(2,3)27(4,32)21-16-28-11-12-30(21,34-6)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(33-5)24(35-25)23(19)29/h9-12,18,21-22,25,32H,7-8,13-17H2,1-6H3/t21-,22-,25-,27?,28-,29+,30-/m1/s1 |
InChI Key |
DLUDPCGPVOYSMR-IOMUPEQESA-N |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)

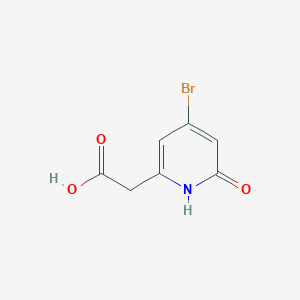
![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)
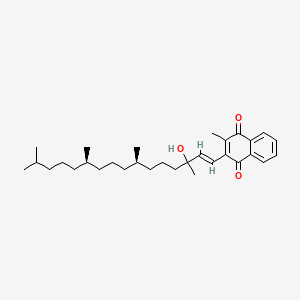

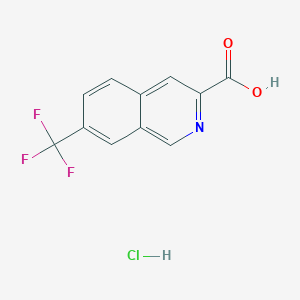
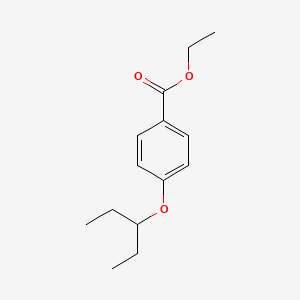
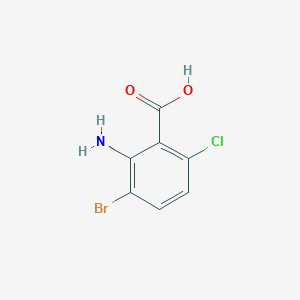
![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)

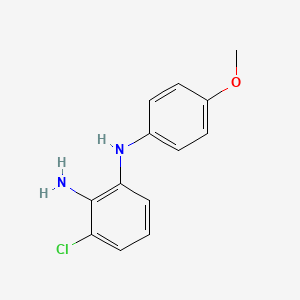
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)

